molecular formula C16H19NO3S B186132 N-benzyl-N-ethyl-4-methoxybenzenesulfonamide CAS No. 5357-20-0

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide

Cat. No. B186132
CAS RN: 5357-20-0
M. Wt: 305.4 g/mol
InChI Key: GODGJXTVHLMWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential therapeutic applications. BEME is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in tumor growth. In addition, N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been shown to possess antioxidant effects, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has some limitations, including its low solubility in water, which may limit its use in certain experiments. In addition, further research is needed to fully understand the mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide and its potential side effects.

Future Directions

There are several future directions for N-benzyl-N-ethyl-4-methoxybenzenesulfonamide research. One area of interest is the development of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide-based drugs for the treatment of pain and inflammation-related disorders. Another area of interest is the development of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide-based drugs for cancer therapy. In addition, further research is needed to fully understand the mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide and its potential side effects, as well as to explore its potential use in other fields of medicine, such as dermatology and ophthalmology.
In conclusion, N-benzyl-N-ethyl-4-methoxybenzenesulfonamide, or N-benzyl-N-ethyl-4-methoxybenzenesulfonamide, is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide and its potential side effects, as well as to explore its potential use in other fields of medicine.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide involves the reaction of N-ethyl-4-methoxybenzenesulfonamide with benzyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-benzyl-N-ethyl-4-methoxybenzenesulfonamide.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has also been shown to possess antitumor effects, making it a promising candidate for cancer therapy. In addition, N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

5357-20-0

Product Name

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-3-17(13-14-7-5-4-6-8-14)21(18,19)16-11-9-15(20-2)10-12-16/h4-12H,3,13H2,1-2H3

InChI Key

GODGJXTVHLMWLQ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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